molecular formula C12H14 B13961798 1-Propadienyl-4-(propan-2-yl)benzene CAS No. 200341-09-9

1-Propadienyl-4-(propan-2-yl)benzene

Cat. No.: B13961798
CAS No.: 200341-09-9
M. Wt: 158.24 g/mol
InChI Key: IKQPSKOWNPPMPL-UHFFFAOYSA-N
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Description

1-Propadienyl-4-(propan-2-yl)benzene is a chemical compound with the molecular formula C12H14 It is an aromatic hydrocarbon that features a benzene ring substituted with a propadienyl group and an isopropyl group

Preparation Methods

The synthesis of 1-Propadienyl-4-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Propadienyl-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur with appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds .

Scientific Research Applications

1-Propadienyl-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with biological macromolecules.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Propadienyl-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1-Propadienyl-4-(propan-2-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the propadienyl and isopropyl groups, which confer distinct chemical properties and potential for diverse applications.

Properties

CAS No.

200341-09-9

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-4-5-11-6-8-12(9-7-11)10(2)3/h5-10H,1H2,2-3H3

InChI Key

IKQPSKOWNPPMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C=C

Origin of Product

United States

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